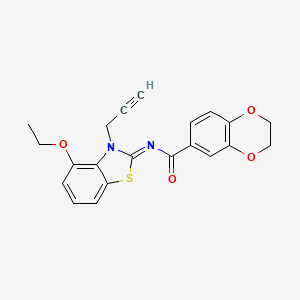

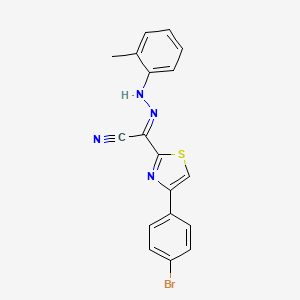

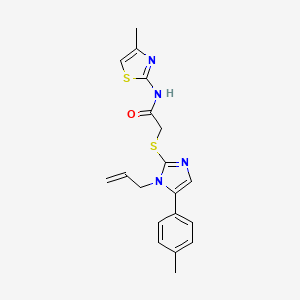

Ethyl 3-(2-oxoazepan-1-yl)propanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 3-(2-oxoazepan-1-yl)propanoate, also known as ethyl 3-oxazepan-1-ylpropanoate, is an organic compound that is used in a variety of scientific research applications. It is a simple ester of propanoic acid, and it is often used as a synthetic intermediary in the synthesis of various compounds. It is also used in the study of biochemical and physiological processes, as well as in laboratory experiments.

科学的研究の応用

Polymorphism in Pharmaceutical Compounds

Research on polymorphism, as seen in the study of ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, highlights the challenges and importance of characterizing different crystalline forms of pharmaceutical compounds. Polymorphism can significantly affect the drug's bioavailability, stability, and solubility. Techniques such as spectroscopic and diffractometric analyses are crucial for identifying and characterizing these forms, which could be relevant to the study of "Ethyl 3-(2-oxoazepan-1-yl)propanoate" in pharmaceutical applications (Vogt et al., 2013).

Enzyme-catalyzed Synthesis

The enzyme-catalyzed synthesis of chiral compounds, such as the production of (R)- and (S)-3-hydroxy-3-(10-alkyl-10H-phenothiazin-3-yl)propanoic acids from racemic ethyl 3-hydroxy-3-(10-alkyl-10H-phenothiazin-3-yl)propanoates, demonstrates the efficiency and enantioselectivity achievable in synthesizing bioactive molecules. This approach could potentially be applied to the synthesis of chiral derivatives of "Ethyl 3-(2-oxoazepan-1-yl)propanoate" for pharmaceutical applications (Brem et al., 2010).

Atmospheric Reactivity and Environmental Impact

Studies on the atmospheric degradation of compounds similar to "Ethyl 3-(2-oxoazepan-1-yl)propanoate" provide insights into their environmental impact, particularly in terms of their reactivity with atmospheric radicals and their potential to contribute to air pollution and climate change. Such research is essential for assessing the environmental safety of chemical compounds before widespread use (Aranda et al., 2021).

Catalytic Conversion Processes

Investigations into the catalytic conversion processes, like the conversion of 2,3-butanediol to butenes, shed light on the pathways and mechanisms involved in transforming organic compounds into valuable chemicals or fuels. Understanding these processes can aid in the development of more efficient and sustainable chemical production methods, potentially applicable to derivatives of "Ethyl 3-(2-oxoazepan-1-yl)propanoate" (Zheng et al., 2018).

Bioreduction and Chiral Intermediates

The stereoselective bioreduction of compounds to produce key chiral intermediates, as in the production of ethyl (S)-3-hydroxy-3-(2-thienyl)propanoate, a critical intermediate for the antidepressant drug duloxetine, illustrates the importance of biocatalysis in creating high-value pharmaceuticals. This methodology could be explored for producing enantiomerically pure compounds related to "Ethyl 3-(2-oxoazepan-1-yl)propanoate" for therapeutic uses (Ren et al., 2019).

Safety And Hazards

特性

IUPAC Name |

ethyl 3-(2-oxoazepan-1-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-2-15-11(14)7-9-12-8-5-3-4-6-10(12)13/h2-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRDLVODRPFYVGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN1CCCCCC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(2-oxoazepan-1-yl)propanoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B2650496.png)

![7-chloro-N-(4-methylbenzyl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2650498.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-fluoro-4-methylphenyl)amino]acetamide](/img/structure/B2650502.png)

![Ethyl 3-{2-[(2,4-dichlorobenzoyl)oxy]ethoxy}-5-{[(dimethylamino)methylene]amino}-4-isoxazolecarboxylate](/img/structure/B2650506.png)

![1-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2650512.png)